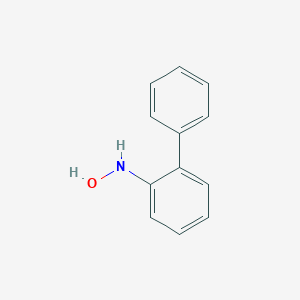
N-(2-phenylphenyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylphenyl)hydroxylamine: is an organic compound that belongs to the class of aromatic amines It is a derivative of 2-aminobiphenyl, where a hydroxy group is attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: One common method involves the amination of biphenyl followed by hydroxylation.
Catalytic Systems: Another method involves the use of iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant.
Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions:
Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form 2-aminobiphenyl.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 2-aminobiphenyl.
Substitution Products: Substituted biphenyl derivatives.
科学研究应用
Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .
Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .
Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .
作用机制
N-(2-phenylphenyl)hydroxylamine exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, which can bind to DNA and cause mutations . This process involves enzymes such as cytochrome P450 and N-acetyltransferase .
相似化合物的比较
N-Hydroxy-4-aminobiphenyl: This compound is a potent direct mutagen and is more extensively studied for its carcinogenic properties.
N-Hydroxy-3-aminobiphenyl: This compound is less mutagenic compared to N-(2-phenylphenyl)hydroxylamine.
Uniqueness: this compound is unique due to its specific mutagenic properties and its role in the study of chemical carcinogenesis. Unlike its 4-isomer, it is less potent but still significant in understanding the mechanisms of DNA damage and repair .
属性
CAS 编号 |
16169-17-8 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
InChI 键 |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Key on ui other cas no. |
16169-17-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















